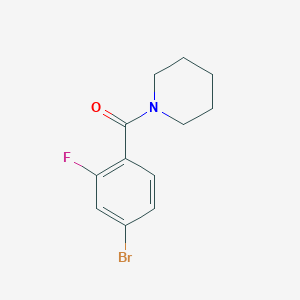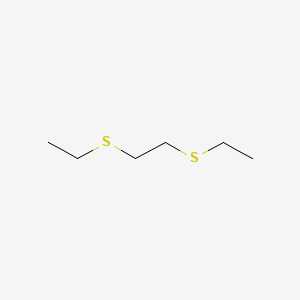
3,6-Dithiaoctane
Descripción general
Descripción
3,6-Dithiaoctane is an organic compound with the molecular formula C6H14S2 It is a sulfur-containing compound characterized by the presence of two sulfur atoms within its carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,6-Dithiaoctane can be synthesized through several methods. One common approach involves the reaction of 1,2-dibromoethane with sodium sulfide in an aqueous medium. The reaction proceeds as follows:
BrCH2CH2Br+Na2S→CH2CH2S2CH2CH2+2NaBr
The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dithiaoctane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst, such as molybdenum or tungsten compounds.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products Formed
Oxidation: Sulfoxides (R-SO-R’) and sulfones (R-SO2-R’).
Reduction: Thiols (R-SH).
Substitution: Halides (R-X) or amines (R-NH2).
Aplicaciones Científicas De Investigación
3,6-Dithiaoctane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound is used in the study of enzyme mechanisms, particularly those involving sulfur-containing substrates. It serves as a model compound to understand the behavior of sulfur atoms in biological systems.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used as an intermediate in the synthesis of other sulfur-containing compounds, which are used in the production of pharmaceuticals, agrochemicals, and materials.
Mecanismo De Acción
The mechanism of action of 3,6-Dithiaoctane involves its ability to interact with various molecular targets through its sulfur atoms. These interactions can include coordination with metal ions, formation of disulfide bonds, and participation in redox reactions. The sulfur atoms in this compound can act as nucleophiles, attacking electrophilic centers in other molecules, leading to the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dithia-1,8-octanediol: This compound contains hydroxyl groups in addition to the sulfur atoms, making it more hydrophilic and reactive in certain chemical reactions.
3,6,9-Trithiaundecane: This compound has an additional sulfur atom, which can lead to different chemical properties and reactivity.
1,2-Bis(ethylthio)ethane: This compound has a similar structure but with ethyl groups attached to the sulfur atoms, affecting its solubility and reactivity.
Uniqueness
3,6-Dithiaoctane is unique due to its specific arrangement of sulfur atoms within the carbon chain, which imparts distinct chemical properties. Its ability to form stable complexes with transition metals and participate in various chemical reactions makes it a valuable compound in research and industrial applications.
Propiedades
IUPAC Name |
1,2-bis(ethylsulfanyl)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S2/c1-3-7-5-6-8-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXDVGKTBDNYRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCSCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022226 | |
| Record name | 3,6-Dithiaoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5395-75-5 | |
| Record name | 1,2-Bis(ethylthio)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5395-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dithiaoctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005395755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Dithiaoctane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2283 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Dithiaoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-bis(ethylthio)ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,6-DITHIAOCTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07DT8QJ745 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical coordination modes of 3,6-Dithiaoctane with transition metals?
A1: this compound typically acts as a bidentate or tetradentate ligand, coordinating to transition metals through its sulfur atoms. [, , , ] This can lead to the formation of mononuclear or polynuclear complexes, with the coordination geometry around the metal center varying depending on the metal ion, the presence of other ligands, and the flexibility of the DTO backbone. [, , , ]
Q2: How does the chelate ring size of this compound affect the stability and reactivity of its metal complexes?
A2: Studies comparing DTO with other dithiaalkanes have shown that the five-membered chelate ring formed by DTO with metals like chromium and molybdenum exhibits a slower rate of ring-opening compared to larger chelate rings. This is attributed to the shorter metal-sulfur bond distances in the five-membered ring, enhancing its stability. [, ]
Q3: Are there any examples of unusual coordination behavior of this compound?
A3: Interestingly, in some cases, DTO exhibits unexpected coordination behavior. For example, in nickel and copper complexes with the ligand 1,8-bis(3,5-dimethyl-1-pyrazolyl)-3,6-dithiaoctane (bddo), the sulfur atoms of DTO do not participate in coordination, despite the ligand's potential for tetradentate chelation. [, ] This unusual behavior highlights the importance of steric and electronic factors in metal-ligand interactions.
Q4: What is the crystal structure of the mixed-valence complex formed between copper and this compound?
A4: The reaction of DTO with copper(II) chloride in acetone yields a polymeric, mixed-valence complex, [{CuI3CuIIL13Cl5}n]. X-ray diffraction analysis reveals a polymeric structure with bridging chloride and DTO ligands connecting copper atoms in various ring systems. [] The copper(II) centers exhibit a distorted tetrahedral or square planar geometry, while copper(I) centers adopt a distorted tetrahedral coordination sphere.
Q5: How does the presence of this compound influence the redox properties of copper complexes?
A5: Research on copper complexes containing DTO and its derivatives has shown that DTO significantly impacts the redox potential of the Cu(II)/Cu(I) couple. [, , ] This effect is attributed to the ability of thioether sulfur atoms to stabilize both copper oxidation states, making them relevant to the study of copper-containing redox proteins where methionine's thioether side-chain could act as a potential ligand. []
Q6: What is the role of this compound in silver halide photographic systems?
A6: this compound and its derivatives, such as 1,8-dihydroxy-3,6-dithiaoctane, are known to influence the physical ripening of silver halide emulsions used in photography. [, ] They act as silver halide crystal growth-accelerating agents, impacting grain size distribution and, consequently, the sensitometric properties of the emulsion, such as fog, sensitivity, and contrast. []
Q7: How is this compound employed in the preparation of optical materials?
A7: this compound is a valuable component in the synthesis of polymerizable compositions for optical materials. [, , ] It reacts with diisocyanates, like tolylene diisocyanate and hexamethylene diisocyanate, to form poly(thioether urethane) networks, which are transparent, have high refractive indices, and exhibit good mechanical properties, making them suitable for lenses and other optical applications. [, , ]
Q8: What is the molecular formula and weight of this compound?
A8: this compound has the molecular formula C6H14S2 and a molecular weight of 150.30 g/mol.
Q9: What spectroscopic techniques are commonly used to characterize this compound and its metal complexes?
A9: Various spectroscopic techniques are employed to characterize this compound and its complexes. Infrared (IR) spectroscopy is used to identify functional groups and study metal-ligand vibrations. [, , ] Nuclear magnetic resonance (NMR) spectroscopy, both 1H and 13C, provides valuable information about the structure, conformation, and dynamics of DTO and its complexes in solution. [, , , ] UV-Vis spectroscopy is particularly useful for studying electronic transitions, including metal-to-ligand charge transfer (MLCT) bands, which are often observed in DTO metal complexes. [, , , , ] Electron paramagnetic resonance (EPR) spectroscopy is utilized to investigate the electronic structure of paramagnetic metal centers in DTO complexes. [, ]
Q10: Have any computational studies been conducted on this compound and its complexes?
A10: Yes, computational chemistry has been employed to study the electronic structure and properties of DTO and its complexes. For instance, density functional theory (DFT) calculations have been used to investigate the redox properties of nickel complexes with DTO derivatives. [, ] These studies provide insights into the electronic factors governing the stability and reactivity of DTO metal complexes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


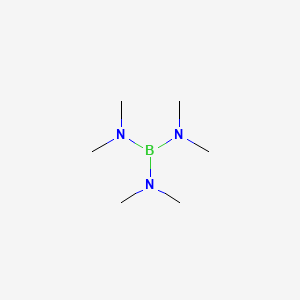
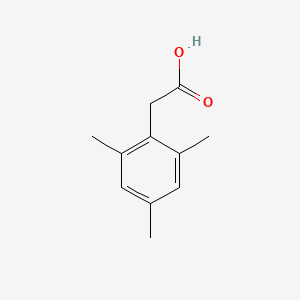
![3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,16,18,20,22,26(30),27-tridecaene-11,25-dione](/img/structure/B1346700.png)
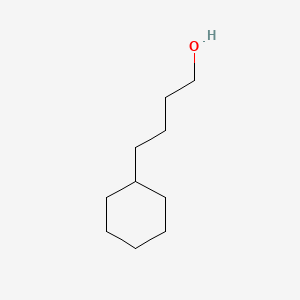

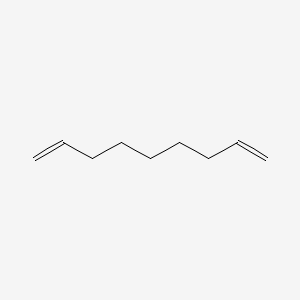
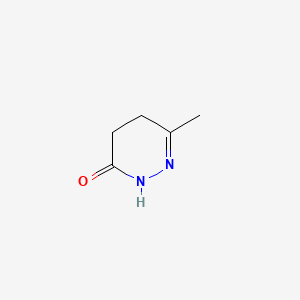
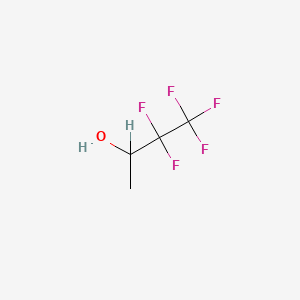

![Bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1346715.png)
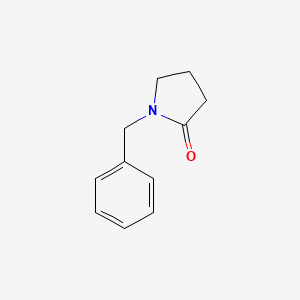

![2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-diethylethanamine](/img/structure/B1346731.png)
